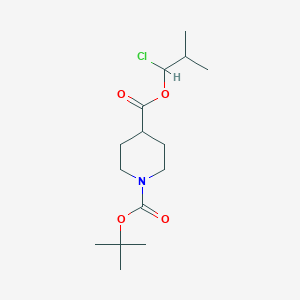
Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester
Vue d'ensemble
Description
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has two ester groups attached to the 1 and 4 positions of the piperidine ring .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of Di-tert-butyl dicarbonate and Isonipecotic acid hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C10H20ClNO2 . It is a complex structure with a piperidine ring and two ester groups .Applications De Recherche Scientifique
Synthesis and Asymmetric Derivatives
Piperidine derivatives have been synthesized through various methods, offering building blocks for a wide range of amines and alkaloids. For instance, Acharya and Clive (2010) demonstrated the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting the versatility of these compounds as intermediates in organic synthesis Acharya & Clive, 2010.
Biological Activity and Anticancer Potential
Piperidine derivatives have shown promise as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them for their anticancer potential, revealing some compounds with significant activity Rehman et al., 2018.
Structural and Chemical Properties
The structural and chemical properties of piperidine derivatives are of significant interest. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, focusing on its crystal structure and molecular interactions, which are crucial for understanding the reactivity and potential applications of these compounds Szafran, Komasa, & Bartoszak-Adamska, 2007.
Chiral Building Blocks for Alkaloid Synthesis
The synthesis of chiral building blocks for alkaloid synthesis is another critical area of research. Passarella et al. (2009) utilized enantiopure N-Boc piperidine-2-ethanol for synthesizing (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine, showcasing the application of piperidine derivatives in synthesizing complex natural products Passarella et al., 2009.
Orientations Futures
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-10(2)12(16)20-13(18)11-6-8-17(9-7-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNVKBBEBVOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



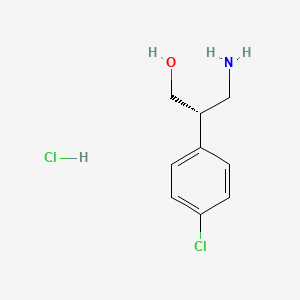
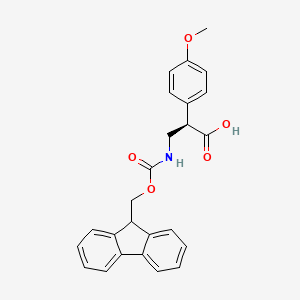
![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
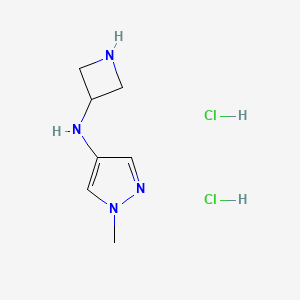
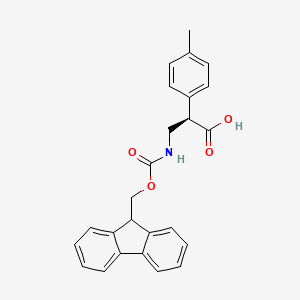
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
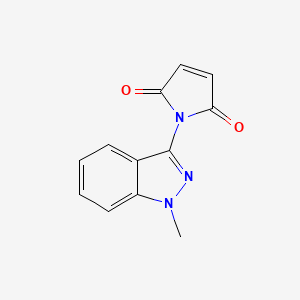
![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
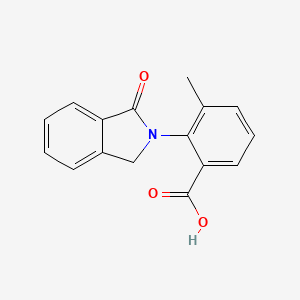
![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)
